molecular formula C11H14O3 B3146824 1-[4-(2-Methoxyethoxy)phenyl]ethan-1-one CAS No. 60893-75-6

1-[4-(2-Methoxyethoxy)phenyl]ethan-1-one

Cat. No.: B3146824
CAS No.: 60893-75-6
M. Wt: 194.23 g/mol
InChI Key: GLPSAHHQQBCBEN-UHFFFAOYSA-N
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Description

“1-[4-(2-Methoxyethoxy)phenyl]ethan-1-one” is a chemical compound with the molecular formula C11H14O3 and a molecular weight of 194.23 . It is also known by its IUPAC name, 1-[4-(2-methoxyethoxy)phenyl]ethanone .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found in the search results, similar compounds are often synthesized through multi-step reactions involving various reagents and conditions .


Molecular Structure Analysis

The molecular structure of “this compound” consists of an ethanone group (C2H2O) attached to a phenyl group (C6H5) that is further substituted with a 2-methoxyethoxy group (C3H7O2) .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a predicted melting point of 62.33°C and a predicted boiling point of approximately 305.7°C at 760 mmHg . The compound has a predicted density of approximately 1.1 g/cm3 .

Scientific Research Applications

Chemical Synthesis and Drug Development

1-[4-(2-Methoxyethoxy)phenyl]ethan-1-one is a chemical compound used in various synthetic processes. For instance, it is a structural fragment in the antiosteoporosis drug Lasofoxifene. The synthesis process involves etherification, esterification, and Friedel-Crafts acylation reaction, demonstrating its utility in complex organic synthesis (Guo Bao-guo, 2012).

Chemical Reactions and Mechanisms

The compound plays a role in various chemical reactions, such as the Pinacol-Pinacolone Rearrangement, which yields several products influenced by factors like acid type, concentration, and reaction period. These findings are crucial for understanding reaction mechanisms and designing efficient chemical processes (W. Tadros, A. Sakla, S. Awad, A. A. Helmy, 1972).

Materials Science and Liquid Crystals

In materials science, derivatives of this compound have been used in the synthesis of new chiral smectic mesogenes, which are essential in the development of liquid crystal displays and other optical devices (P. Kula, A. Spadlo, M. Żurowska, R. Dabrowski, 2010).

Environmental Chemistry and Lead Extraction

In environmental chemistry, similar compounds are synthesized for selective lead(II) extraction, highlighting its potential in environmental remediation and metal recovery processes (T. Hayashita, H. Sawano, T. Higuchi, Miki Indo, K. Hiratani, ⊥. A. Z. Zhang, R. Bartsch, 1999).

Biomedical Research and Antimicrobial Studies

In the biomedical field, certain derivatives of this compound have been synthesized and evaluated for antimicrobial activities. This demonstrates the compound's potential application in the development of new antimicrobial agents (V. M. Sherekar, K. P. Kakade, N. S. Padole, 2021).

Antioxidant Properties

The compound also shows potential in the synthesis of antioxidants. Derivatives have been synthesized and evaluated for their antioxidant activity, which is crucial in various pharmaceutical and food industry applications (B. Thanuja, K. Kripa, T. Bhavadharani, Charles C. Kanagam, 2022).

Green Chemistry

In green chemistry, derivatives are used in the synthesis of polysubstituted pyrroles, highlighting the compound's role in developing sustainable and environmentally friendly chemical processes (Amrendra Kumar, Rāmānand, N. Tadigoppula, 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

1-[4-(2-methoxyethoxy)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-9(12)10-3-5-11(6-4-10)14-8-7-13-2/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLPSAHHQQBCBEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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